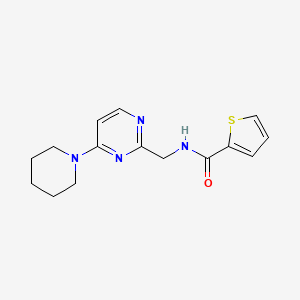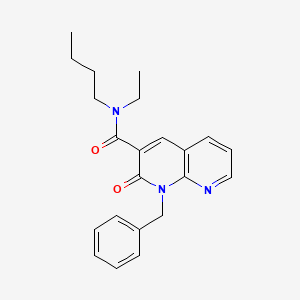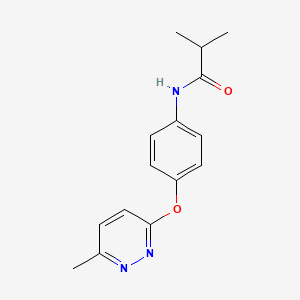
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of protein kinase C epsilon (PKCε), which is a member of the protein kinase C family that plays a crucial role in various cellular processes.
Scientific Research Applications
Thermal and Acid-catalyzed Rearrangements
One study discusses the thermal and acid-catalyzed rearrangements of 5,6-dihydro-4H-1,2-oxazines, revealing insights into the behavior of pyridine derivatives under different conditions. This research might be relevant for understanding the chemical properties and reactivity of the N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide under similar conditions (Faragher & Gilchrist, 1979).
Molecular Quadratic Hyperpolarizabilities
Another study on the enhancement of molecular quadratic hyperpolarizabilities in Ruthenium(II) 4,4‘-Bipyridinium complexes by N-Phenylation indicates the potential of N-phenyl derivatives in modifying the electronic properties of complexes, which could be extrapolated to the effects of structural analogs like N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide in similar applications (Coe et al., 1998).
Anti-inflammatory Activity
Research into the synthesis and evaluation of anti-inflammatory activity of Ibuprofen analogs, including N-hydroxy methyl derivative compounds, might provide a framework for assessing the biological activities of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide, given its structural similarity to such compounds (Rajasekaran, Sivakumar, & Jayakar, 1999).
properties
IUPAC Name |
2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)15(19)16-12-5-7-13(8-6-12)20-14-9-4-11(3)17-18-14/h4-10H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSSXTDELVLWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)
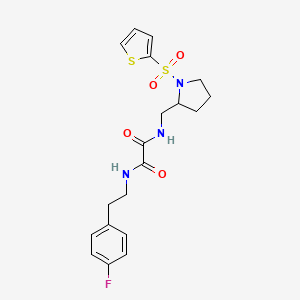
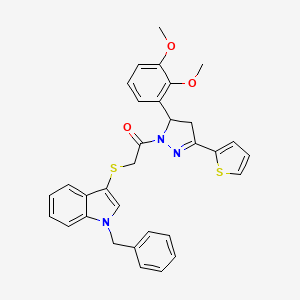
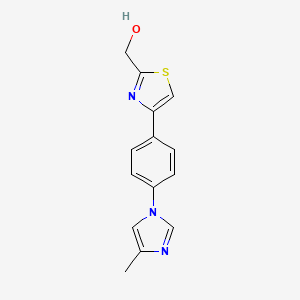


![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)
![7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2823517.png)
![3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride](/img/structure/B2823518.png)
